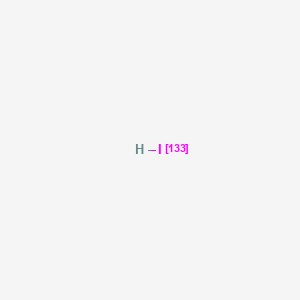
Iodine I-133
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodine I-133, also known as this compound, is a useful research compound. Its molecular formula is HI and its molecular weight is 133.9158 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medical Applications
1. Treatment of Thyroid Disorders
Iodine-133 has been investigated for its potential use in treating hyperthyroidism, particularly Graves' disease. The isotope's beta-emitting properties allow it to selectively destroy overactive thyroid tissue while minimizing damage to surrounding healthy tissues. A study assessed the efficacy of Iodine-133 in managing hyperthyroidism and found that it could effectively reduce thyroid hormone levels in patients, similar to the more commonly used Iodine-131 .
2. Diagnostic Imaging
While less common than Iodine-131, Iodine-133 can be utilized in diagnostic imaging procedures. It emits gamma radiation suitable for detection by gamma cameras, which can provide insights into thyroid function and other metabolic processes in the body. However, its shorter half-life compared to other iodine isotopes limits its widespread use in this context .
Research Applications
1. Nuclear Physics and Reactor Safety
In nuclear reactors, the behavior of iodine isotopes, including Iodine-133, is crucial for understanding fission products and their implications for reactor safety. Research has shown that the ratio of Iodine-131 to Iodine-133 can serve as an indicator of fuel integrity within reactors. For instance, a study demonstrated that monitoring this ratio could help identify potential fuel failures, thus enhancing safety protocols .
2. Environmental Studies
Iodine isotopes are also significant in environmental monitoring, particularly following nuclear accidents. The presence and concentration of Iodine-133 can provide insights into the release of radioactive materials into the environment and help assess public health risks associated with exposure .
Data Tables
| Application Area | Specific Use | Isotope | Half-Life |
|---|---|---|---|
| Medical Treatment | Hyperthyroidism (Graves' disease) | Iodine-133 | 20.83 hours |
| Diagnostic Imaging | Thyroid function assessment | Iodine-133 | 20.83 hours |
| Nuclear Reactor Safety | Fuel integrity assessment | Iodine-131/I-133 | Varies |
| Environmental Monitoring | Post-nuclear accident assessments | Iodine-133 | 20.83 hours |
Case Studies
Case Study 1: Treatment Efficacy in Hyperthyroidism
A clinical trial involving patients with hyperthyroidism treated with Iodine-133 demonstrated a significant reduction in thyroid hormone levels post-treatment. The study highlighted that while initial symptoms may worsen due to the release of stored hormones from destroyed tissues, long-term outcomes showed improved management of hyperthyroid conditions.
Case Study 2: Reactor Safety Monitoring
In a reactor safety analysis, researchers monitored the ratios of Iodine-131 to Iodine-133 during various fuel cycles. The findings indicated that a consistent ratio below 0.10 correlated with intact fuel conditions, suggesting that this measurement could be integral to ongoing reactor safety assessments .
特性
CAS番号 |
14834-67-4 |
|---|---|
分子式 |
HI |
分子量 |
133.9158 g/mol |
IUPAC名 |
iodane |
InChI |
InChI=1S/HI/h1H/i1+6 |
InChIキー |
XMBWDFGMSWQBCA-LZFNBGRKSA-N |
SMILES |
I |
異性体SMILES |
[133IH] |
正規SMILES |
I |
同義語 |
133I radioisotope I-133 radioisotope Iodine-133 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















